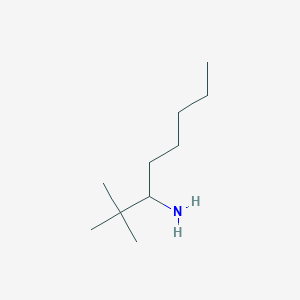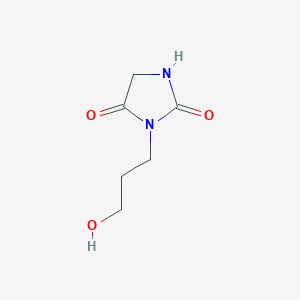
2,2-Dimethyloctan-3-amine
説明
2,2-Dimethyloctan-3-amine is a chemical compound with the CAS Number: 1099683-24-5 . It has a molecular weight of 157.3 and its IUPAC name is 1-tert-butylhexylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyloctan-3-amine is 1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 . This indicates that the molecule consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
2,2-Dimethyloctan-3-amine is a liquid at room temperature . The storage temperature is room temperature .科学的研究の応用
Atmospheric Chemistry
2,2-Dimethyloctan-3-amine, similar to other amines, may play a significant role in atmospheric chemistry. A study found that amines might enhance both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This implies that amines could be crucial in understanding atmospheric processes, particularly in enhancing sulfuric acid-water nucleation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Chemical Industry Applications
Amines, including 2,2-Dimethyloctan-3-amine, are key intermediates in the chemical industry. They are extensively used in the manufacture of various products such as agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Various processes like hydroamination, hydroaminomethylation, and reductive amination have been developed to synthesize organic amines, highlighting their importance in chemical synthesis (Pera‐Titus & Shi, 2014).
Environmental Applications
In environmental applications, tertiary amines, which include compounds like 2,2-Dimethyloctan-3-amine, have been used for the selective removal of sulfur dioxide (SO2) from the environment. A study showed that a tertiary amine-grafted material effectively adsorbed SO2, suggesting potential use in environmental pollution control (Tailor, Ahmadalinezhad, & Sayari, 2014).
Pharmaceutical Research
In pharmaceutical research, amines like 2,2-Dimethyloctan-3-amine are explored for their interaction with other compounds. For instance, a study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one explored its properties using experimental spectroscopies and theoretical studies. Such compounds are employed in the synthesis of nitrogen-containing compounds, which are crucial in drug development (Fatima et al., 2021).
Detection and Analysis
Amines are important in environmental pollution and industrial fields. A study developed a disposable, highly accurate, and selective paper-based probe for detecting amine compounds in gaseous states. This highlights the role of amines in environmental monitoring and industrial safety (Nguyen, Huy, & Lee, 2019).
Synthesis of Amides
Amines are involved in the direct synthesis of amides from carboxylic acids, an essential reaction in organic chemistry. For example, B(OCH2CF3)3 has been used for the direct amidation of a variety of carboxylic acids with a broad range of amines, highlighting the utility of amines in organic synthesis (Lanigan, Starkov, & Sheppard, 2013).
Safety and Hazards
The safety information for 2,2-Dimethyloctan-3-amine includes several hazard statements such as H227, H302, H312, H314, H332, and H400 . These indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and very toxic to aquatic life .
将来の方向性
While specific future directions for 2,2-Dimethyloctan-3-amine are not found in the search results, research in the field of amines is ongoing. For example, directed evolution is being used for protein engineering, which involves the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . Additionally, the synthesis of novel crystalline secondary amine-linked triazine-based 2DPs has been reported, indicating potential future directions in the development of new materials .
特性
IUPAC Name |
2,2-dimethyloctan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUGADHARAVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloctan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)


![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)







![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
